molecular formula C14H11N3O4 B14086842 N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B14086842
M. Wt: 285.25 g/mol
InChI Key: RDTIAAHDZFKMAP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that features a furan ring and a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the reaction of furan-2-carboxylic acid with appropriate amines and quinoxaline derivatives. One common method involves the use of microwave-assisted conditions to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and solvents like ethyl acetate and hexane for purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and quinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the quinoxaline core can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with various biomolecules, such as proteins and enzymes, potentially altering their activity and function . The furan ring and quinoxaline core play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its combination of a furan ring and a quinoxaline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C14H11N3O4/c18-12(15-7-9-2-1-5-21-9)8-3-4-10-11(6-8)17-14(20)13(19)16-10/h1-6H,7H2,(H,15,18)(H,16,19)(H,17,20)

InChI Key

RDTIAAHDZFKMAP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3

solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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